molecular formula C8H18N2O2 B12578058 N-(2-Aminoethyl)-L-isoleucine CAS No. 527705-78-8

N-(2-Aminoethyl)-L-isoleucine

Cat. No.: B12578058
CAS No.: 527705-78-8
M. Wt: 174.24 g/mol
InChI Key: KSQJNQPYKHAXDI-BQBZGAKWSA-N
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Description

N-(2-Aminoethyl)-L-isoleucine: is a compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the L-isoleucine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-isoleucine typically involves the reaction of L-isoleucine with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-L-isoleucine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-L-isoleucine is used as a building block in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.

Medicine: this compound has potential applications in drug development. Its unique structure makes it a candidate for the design of new therapeutic agents targeting specific molecular pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-L-isoleucine exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include enzyme catalysis and signal transduction, where the compound acts as a modulator of biochemical reactions.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-glycine
  • N-(2-Aminoethyl)-L-alanine
  • N-(2-Aminoethyl)-L-valine

Comparison: N-(2-Aminoethyl)-L-isoleucine is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Compared to N-(2-Aminoethyl)-glycine, it has a more complex side chain, leading to different reactivity and interactions. Similarly, its structure differs from N-(2-Aminoethyl)-L-alanine and N-(2-Aminoethyl)-L-valine, resulting in unique applications and mechanisms of action.

Properties

CAS No.

527705-78-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S,3S)-2-(2-aminoethylamino)-3-methylpentanoic acid

InChI

InChI=1S/C8H18N2O2/c1-3-6(2)7(8(11)12)10-5-4-9/h6-7,10H,3-5,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

KSQJNQPYKHAXDI-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCCN

Canonical SMILES

CCC(C)C(C(=O)O)NCCN

Origin of Product

United States

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